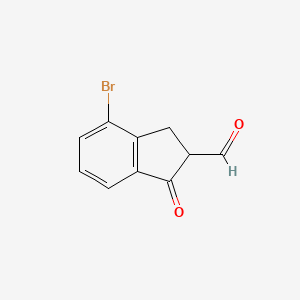

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

7-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |

InChI |

InChI=1S/C10H7BrO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2 |

InChI Key |

STFFBBBKSGPDTI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C1C(=CC=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from commercially available 1-oxo-2,3-dihydro-1H-indene or its derivatives such as 4-hydroxy indane or 2-bromobenzaldehyde. The key steps involve:

- Selective bromination at the 4-position of the indanone ring.

- Introduction of the formyl group at the 2-position.

- Protection/deprotection steps if necessary to direct regioselectivity.

- Optional functional group transformations such as oxidation or reduction to achieve the desired oxidation state.

Bromination

Selective bromination at the 4-position of the indanone ring is commonly achieved using N-bromosuccinimide (NBS) under controlled conditions. This reagent provides regioselective bromination, often in the presence of a radical initiator or under light irradiation.

Formylation

The formyl group at the 2-position can be introduced via ortho-formylation techniques, such as the Duff reaction , which uses hexamethylenetetramine (HMTA) under acidic conditions or via directed ortho-metalation followed by electrophilic formylation.

Multi-Step Synthesis Example

A representative synthetic route reported in literature involves the following steps:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from 4-hydroxy indane | Multi-step conversion to 2-methoxy-5-bromo-1-benzoate | Installation of bromine at 5-position (analogous to 4-position in indanone) |

| 2 | Benzylic oxidation with chromium trioxide | Controlled oxidation | Formation of regioisomeric ketones (4-bromoindanone derivatives) |

| 3 | Formylation via Duff reaction | Acidic conditions with HMTA | Introduction of aldehyde at 2-position |

| 4 | Optional demethylation | Lewis acid catalysis | Removal of protecting groups to yield final aldehyde |

This approach yields the target compound with regioselective bromination and formylation.

Alternative Preparation via Condensation and Acylation

Another approach involves:

- Condensation of 2-bromobenzyl bromide with diethyl malonate or its derivatives.

- Hydrolysis and decarboxylation steps at elevated temperatures (~165 °C).

- Friedel-Crafts acylation to form the indanone core.

- Subsequent bromination or formylation as needed.

This method, although primarily used for related compounds like 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, demonstrates the versatility of malonate condensation and acylation in indanone synthesis.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Room temp or light irradiation | 1-3 h | 70-85 | High regioselectivity at 4-position |

| Formylation | Paraformaldehyde, MgCl2, trimethylamine | Reflux or room temp | Several hours | 60-75 | Duff reaction or ortho-formylation |

| Oxidation | Chromium trioxide | Controlled | 1-2 h | 65-80 | Benzylic oxidation to ketone |

| Protection/Demethylation | Lewis acid catalysts | Mild heating | 1-4 h | 50-70 | For phenol protection/deprotection |

These data are consistent with literature-reported protocols for related indanone derivatives.

Research Findings and Analytical Data

- NMR Spectroscopy : Proton NMR shows characteristic downfield shifts of protons adjacent to the bromine and aldehyde substituents, confirming regioselectivity.

- Mass Spectrometry : Molecular ion peaks consistent with brominated indanone aldehydes.

- Chromatography : Purification by silica gel column chromatography yields pure compounds with sharp melting points.

- Regioisomer Separation : Chromatographic and spectral methods enable separation of regioisomeric products when formed.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| NBS Bromination + Duff Formylation | 1-oxo-2,3-dihydro-1H-indene or 4-hydroxy indane | Selective bromination and formylation | High regioselectivity, moderate yields | Requires careful control of conditions |

| Malonate Condensation + Friedel-Crafts Acylation | 2-bromobenzyl bromide + diethyl malonate | Multi-step condensation, hydrolysis, acylation | Versatile, scalable | Multi-step, longer synthesis time |

| Benzylic Oxidation + Directed Formylation | 4-bromoindanone derivatives | Oxidation with CrO3, Duff formylation | Good yields, regioisomer control | Use of toxic oxidants |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

Reduction: 4-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.

Substitution: 4-Substituted-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde derivatives.

Scientific Research Applications

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde, highlighting differences in substituents and functional groups:

Physical and Chemical Properties

- Brominated derivatives (e.g., 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one) generally have higher molecular weights and lower vapor pressures due to bromine’s electron-withdrawing effects .

- Reactivity: The aldehyde group in the target compound enables condensation reactions (e.g., formation of Schiff bases), while bromine facilitates Suzuki-Miyaura couplings . The acetamide derivative (C₁₁H₁₀BrNO₂) shows reduced electrophilicity at the aldehyde site but enhanced hydrogen-bonding capacity .

Biological Activity

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10H7BrO2

Molecular Weight : 239.06 g/mol

Functional Groups : The compound contains a bromine atom, a carbonyl group (C=O), and an aldehyde group (-CHO), contributing to its reactivity and biological properties.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to inhibit apoptosis by interacting with inhibitors of apoptosis proteins (IAPs). This suggests that the compound could modulate apoptotic pathways, potentially leading to cancer cell death.

2. Enzyme Inhibition

The compound has demonstrated the ability to act as a reversible inhibitor of key enzymes involved in inflammatory processes. Specifically, it can bind to the active sites of cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. This inhibition could be beneficial in developing anti-inflammatory drugs.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This activity suggests potential applications in treating infections caused by resistant bacteria.

Case Study 1: Anticancer Mechanism

A study investigating the effects of structurally related compounds on cancer cells found that derivatives of indene could induce apoptosis through caspase activation. The study suggested that this compound might also activate similar pathways, leading to cell death in cancerous tissues .

Case Study 2: Inhibition of COX and LOX Enzymes

In vitro assays revealed that the compound effectively inhibited COX and LOX enzymes, leading to a reduction in inflammatory markers in cell cultures. This finding supports its potential use as an anti-inflammatory agent in pharmacotherapy.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination of Indene Derivatives : The starting material is brominated to introduce the bromine substituent.

- Formation of Carbonyl Groups : Through oxidation reactions, carbonyl groups are introduced into the indene structure.

- Aldehyde Formation : The final step involves transforming the carbonyl into an aldehyde functional group.

This multi-step synthesis allows for the precise control over the chemical structure, enabling the exploration of various derivatives for enhanced biological activity.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Modulates apoptotic pathways; potential to induce apoptosis in cancer cells |

| Enzyme Inhibition | Reversible inhibition of COX and LOX enzymes; reduces inflammatory responses |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens; potential for treating infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.